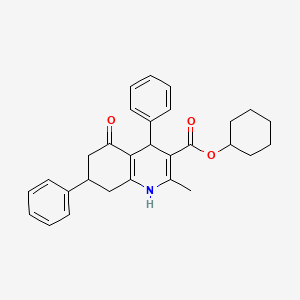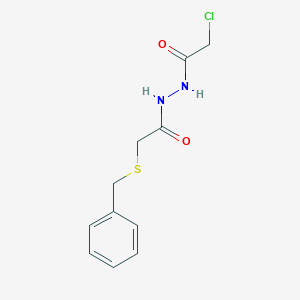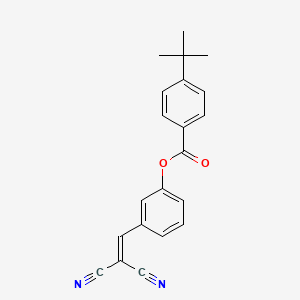![molecular formula C16H15Cl2N5O B12494602 9-(2,3-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12494602.png)
9-(2,3-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is a heterocyclic compound that belongs to the quinazoline derivatives. These compounds are known for their significant biological activities, including anticancer, anti-inflammatory, and CNS actions such as analgesic and anticonvulsant properties . The unique structure of this compound, featuring a tetrazole ring fused to a quinazoline core, makes it a subject of interest in medicinal chemistry and drug design.
准备方法
The synthesis of 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichlorobenzaldehyde with 6,6-dimethyl-1,2,4-triazolo[5,1-b]quinazolin-8-one in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions with monitoring by thin-layer chromatography (TLC) to ensure completion. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of high-pressure reactors and continuous flow systems.
化学反应分析
9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its analgesic and anti-inflammatory properties, it is being investigated as a potential therapeutic agent for pain management and inflammatory diseases.
作用机制
The mechanism of action of 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one involves its interaction with specific molecular targets. It has been found to inhibit matrix metalloproteinase 9 (MMP-9) and dihydroorotase, enzymes involved in cancer progression and cell proliferation . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its anticancer effects.
相似化合物的比较
Similar compounds include other tetrazoloquinazolines and quinazoline derivatives, such as:
6,6-dimethyl-9-phenyl-6,7-dihydro[1,2,4]tetrazolo[5,1-b]quinazolin-8-one: Known for its anticancer properties.
Imidazo[1,2-c]quinazolines: Exhibiting significant anti-inflammatory and analgesic activities.
Pyrroloquinazolines: Used in the development of CNS-active drugs.
The uniqueness of 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one lies in its specific substitution pattern and the presence of the dichlorophenyl group, which enhances its biological activity and specificity towards certain molecular targets.
属性
分子式 |
C16H15Cl2N5O |
|---|---|
分子量 |
364.2 g/mol |
IUPAC 名称 |
9-(2,3-dichlorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H15Cl2N5O/c1-16(2)6-10-12(11(24)7-16)14(23-15(19-10)20-21-22-23)8-4-3-5-9(17)13(8)18/h3-5,14H,6-7H2,1-2H3,(H,19,20,22) |
InChI 键 |
GIDNAWDMDQZJMR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C(N3C(=NN=N3)N2)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[(5-methyl-2-thienyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12494525.png)
![N-[(1-benzyl-1H-indol-3-yl)methyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12494532.png)
![2-nitro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12494538.png)


![1-[1-(4-Bromobenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B12494572.png)
![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12494580.png)
![2-[4-(2,4-dichlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12494583.png)
![2-(2-bromo-6-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B12494596.png)
![4-{[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12494599.png)
![4-(2-methylpropoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494606.png)
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12494607.png)
![1-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12494611.png)
